molecular formula C13H22N6O7 B609870 PD-1-IN-17 free base CAS No. 1673560-66-1

PD-1-IN-17 free base

Cat. No. B609870
M. Wt: 374.354
InChI Key: SRNQPYBWRIETFQ-XKBZYTNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of PD-1-IN-17 free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Studies

PD-1-IN-17 free base's scientific research applications primarily revolve around pharmacokinetic and pharmacodynamic studies. Pharmacokinetics (PK) and pharmacodynamics (PD) are crucial for understanding the drug's behavior in the body and its therapeutic effects. A study emphasized the importance of characterizing the PK/PD relationship in drug discovery and development. Effective PK/PD study design can elucidate the relationship between drug concentration and effect, understand the mechanism of drug action, and identify pharmacokinetic properties for further improvement and optimal compound design. Furthermore, PK/PD modeling can help translate in vitro compound potency to in vivo settings, reduce the number of in vivo animal studies, and improve the translation of findings from preclinical species into the clinical setting (Tuntland et al., 2014).

Quantitative Pharmacology

Quantitative pharmacology, focusing on concentration-response and response-time relationships, is vital in drug discovery for target validation, optimizing the development of lead compounds, and scaling compounds to humans. Quantitative pharmacology adds significant value to study design and is essential for interpreting data in experimental pharmacology. It helps establish inter-relationships between in vitro and in vivo PK and PD properties and extrapolate to the known or possible future clinical use of a compound. This approach is crucial in ensuring that the interpretative value of published experimental data is maximized and misleading information is minimized (Gabrielsson & Green, 2009).

Impact on Survival and Tumor Remission

PD-1-IN-17 free base is linked to the inhibition of PD-1, a receptor that downmodulates effector functions of activated T cells and limits the generation of immune memory. Blocking PD-1 can mediate tumor regression in a significant proportion of patients. Research shows that overall survival following PD-1 blockade treatment in patients with advanced treatment-refractory melanoma compares favorably with literature studies of similar patient populations. Responses were durable and persisted after drug discontinuation. Long-term safety was considered acceptable, suggesting that PD-1 blockade, potentially including PD-1-IN-17 free base, holds promise for treating certain types of cancer (Topalian et al., 2014).

Future Directions

The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .

properties

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD-1-IN-17 free base

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.